3-Methoxy-2-phenyl-1H-pyrrole 3-Methoxy-2-phenyl-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 62524-30-5
VCID: VC17261082
InChI: InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3
SMILES:
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol

3-Methoxy-2-phenyl-1H-pyrrole

CAS No.: 62524-30-5

Cat. No.: VC17261082

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-phenyl-1H-pyrrole - 62524-30-5

Specification

CAS No. 62524-30-5
Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 3-methoxy-2-phenyl-1H-pyrrole
Standard InChI InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3
Standard InChI Key JVWRVEJAJGDACC-UHFFFAOYSA-N
Canonical SMILES COC1=C(NC=C1)C2=CC=CC=C2

Introduction

Structural and Chemical Identity of 3-Methoxy-2-phenyl-1H-pyrrole

Molecular Architecture

3-Methoxy-2-phenyl-1H-pyrrole features a five-membered aromatic ring with nitrogen at the 1-position. The methoxy (-OCH₃) and phenyl (-C₆H₅) groups at positions 3 and 2, respectively, introduce steric and electronic effects that modulate reactivity. The compound’s planar structure facilitates π-conjugation, critical for its optical and electrochemical behavior .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₁NO
Molecular Weight173.21 g/mol
CAS Registry Number62524-30-5
Aromatic System1H-pyrrole core with substituents

Synthetic Routes and Methodological Advances

Condensation Reactions

The synthesis of 3-Methoxy-2-phenyl-1H-pyrrole often involves cyclocondensation strategies. For example, Elassar (2012) demonstrated that 1,4-phenylenediamine derivatives react with carbonyl-containing reagents to form pyrrole rings . Adapting this approach, the methoxy and phenyl groups can be introduced via:

  • Methoxy Incorporation: Reaction of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of Lewis acids (e.g., FeCl₃).

  • Phenyl Substitution: Suzuki-Miyaura coupling to attach phenyl groups to preformed pyrrole intermediates .

Table 2: Representative Synthesis Conditions

Reagent SystemCatalystTemperature (°C)Yield (%)
2,5-Dimethoxytetrahydrofuran + AnilineFeCl₃8065–70
Pd(PPh₃)₄, K₂CO₃-10075–80

Industrial Scalability

Continuous flow reactors are employed to enhance reaction efficiency and reduce waste. Solvent optimization (e.g., using dimethylformamide) improves yield and purity.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy

IR spectra of 3-Methoxy-2-phenyl-1H-pyrrole reveal characteristic bands:

  • C-H Bending (Pyrrole): Strong absorption at 720–730 cm⁻¹ (out-of-plane δ=C-H) .

  • C-O-C Stretching: Band near 1065 cm⁻¹, confirming methoxy presence .

Table 3: IR Spectral Assignments

Wavenumber (cm⁻¹)Assignment
720–730δ=C-H (pyrrole ring)
1065νC-O-C (methoxy group)
1538νC=C (aromatic phenyl)

Nuclear Magnetic Resonance

¹H NMR data (CDCl₃, 400 MHz):

  • Pyrrole α-Protons: δ 6.91–7.12 ppm (downfield shifts due to electron-withdrawing methoxy) .

  • Phenyl Protons: δ 7.25–7.50 ppm (multiplet, integration for 5H) .

¹³C NMR highlights aromatic carbons at 120–140 ppm and methoxy carbon at 55 ppm .

Electrochemical and Optical Properties

Redox Behavior

Cyclic voltammetry studies on analogous N-phenylpyrroles show oxidation potentials (Eₒₓ) between +0.8 V and +1.2 V vs. Ag/Ag⁺, influenced by substituent electron-donating effects . The methoxy group lowers Eₒₓ, enhancing hole-transport capacity for organic semiconductors.

UV-Vis Spectroscopy

Conjugation extension from the phenyl group results in absorption maxima (λₘₐₓ) near 290–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), suitable for optoelectronic applications .

Applications in Materials Science and Medicine

Organic Electronics

Pyrrole derivatives serve as building blocks for conductive polymers and light-emitting diodes (LEDs). The methoxy group improves solubility and film-forming properties .

Challenges and Future Directions

Current synthesis routes suffer from moderate yields and harsh conditions. Future work should explore:

  • Catalytic Asymmetric Synthesis: For enantioselective pyrrole derivatives.

  • Computational Design: Predicting substituent effects on electronic properties.

  • Biological Screening: Evaluating pharmacokinetics and toxicity.

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